

# The Discovery and Development of CM4620 (Zegocractin): A Technical Guide

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## Compound of Interest

Compound Name: MRS4620

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## Executive Summary

CM4620, also known as zegocractin, is a novel small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical mediators of calcium signaling in various cell types. Developed by CalciMedica, Inc., CM4620 has emerged as a promising therapeutic candidate for acute pancreatitis and other inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of CM4620, tailored for researchers, scientists, and drug development professionals. The document details the scientific rationale for targeting CRAC channels in inflammatory diseases, summarizes key experimental findings, and outlines the methodologies of pivotal studies.

## Introduction to CM4620

The discovery of CM4620 was driven by the understanding that dysregulated calcium signaling is a key pathological event in acute pancreatitis.[1] In this condition, excessive calcium entry into pancreatic acinar cells leads to premature activation of digestive enzymes, cellular injury, and a robust inflammatory response.[2][3] CM4620 was identified as a potent and selective inhibitor of CRAC channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like pancreatic acinar and immune cells.[4] By blocking this pathological calcium influx, CM4620 aims to mitigate the initial cellular damage and the subsequent systemic inflammation that characterize severe acute pancreatitis.[1]

## Mechanism of Action

CM4620 exerts its therapeutic effects by inhibiting the Orai1-containing CRAC channels.[5] These channels are activated by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor. Upon depletion of ER calcium stores, STIM1 undergoes a conformational change, translocates to the ER-plasma membrane junctions, and activates Orai1 channels, leading to calcium influx.[6]

CM4620 has been shown to inhibit both Orai1/STIM1- and Orai2/STIM1-mediated calcium currents.[7] This inhibition of SOCE in pancreatic acinar cells prevents the sustained rise in intracellular calcium that triggers the activation of digestive enzymes like trypsin, a key initiating event in pancreatitis.[6][7] Furthermore, by acting on immune cells, CM4620 attenuates the release of pro-inflammatory cytokines, thereby reducing the systemic inflammatory response that contributes to the severity of acute pancreatitis.[1][7] Downstream of calcium signaling, CM4620 has been demonstrated to block the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are pivotal in the expression of inflammatory genes.[8]

## Preclinical Development

### In Vitro Efficacy

The inhibitory activity of CM4620 on CRAC channels and subsequent inflammatory responses has been quantified in various in vitro assays.

Target/Process	Cell Type	IC50	Reference
Orai1/STIM1-mediated Ca <sup>2+</sup> current	~120 nM	[7]	
Orai2/STIM1-mediated Ca <sup>2+</sup> current	~900 nM	[7]	
IL-2 Release	Human PBMCs	59 nM	[8]
IL-17 Release	Human PBMCs	120 nM	[8]
IFN- $\gamma$ Release	Human PBMCs	138 nM	[8]
IL-6 Release	Human PBMCs	135 nM	[8]
TNF- $\alpha$ Release	Human PBMCs	225 nM	[8]
IL-1 $\beta$ Release	Human PBMCs	240 nM	[8]
IL-10 Release	Human PBMCs	303 nM	[8]
IL-4 Release	Human PBMCs	879 nM	[8]

## In Vivo Efficacy in Animal Models of Acute Pancreatitis

CM4620 has demonstrated significant efficacy in reducing the severity of acute pancreatitis in multiple rodent models.

Animal Model	Pancreatitis Induction	CM4620 Dose	Key Findings	Reference
Mouse	Cerulein (50 µg/kg, 7 hourly IP injections)	20 mg/kg IP	Significantly reduced serum amylase and lipase, and pancreatic trypsin activity.	[6]
Rat	Cerulein (40 µg/kg/h IV for 4h)	5, 10, or 20 mg/kg IV	Dose-dependently reduced pancreatic edema, acinar cell vacuolization, necrosis, and inflammatory cell infiltration by up to 60%.	[6]
Mouse	Palmitoleic acid-alcohol	0.1 mg/kg IP	Significantly reduced edema, necrosis, inflammation, and total histopathological score.	[9]

## Clinical Development

CM4620, formulated as an injectable emulsion (CM4620-IE, also known as Auxora), has progressed through several clinical trials for acute pancreatitis.

## Pharmacokinetics and Pharmacodynamics

A Phase 2a study (NCT03709342) in patients with acute pancreatitis demonstrated a clear relationship between CM4620 plasma concentrations and its pharmacodynamic effect. The study utilized an ex vivo assay to measure the inhibition of IL-2 production in patient blood samples. The greatest inhibition of IL-2 release correlated with the highest plasma levels of CM4620, observed shortly after the completion of the infusion. As plasma levels declined, the inhibitory effect returned to baseline.[\[10\]](#)

## Phase I and II Clinical Trials in Acute Pancreatitis

A Phase I study in healthy volunteers established the initial safety profile of CM4620.[\[11\]](#) Subsequently, a Phase 2a, open-label, dose-response study (NCT03401190) evaluated the safety and efficacy of CM4620-IE in patients with acute pancreatitis and systemic inflammatory response syndrome (SIRS).[\[2\]](#) This was followed by a larger, randomized, double-blind, placebo-controlled Phase 2b trial (CARPO, NCT04681066) to further assess the efficacy and safety of Auxora in patients with acute pancreatitis with accompanying SIRS and hypoxemia.[\[9\]](#) Another Phase I/II trial (CRSPA, NCT04195347) is investigating CM4620 for the treatment of acute pancreatitis induced by the chemotherapeutic agent asparaginase.[\[12\]](#)

Trial ID	Phase	Indication	CM4620-IE Dosing Regimen	Key Outcomes	Reference
NCT03401190	Phase 2a	Acute Pancreatitis with SIRS	Low Dose: 1.0 mg/kg Day 1, 1.4 mg/kg Days 2-4; High Dose: 2.08 mg/kg Days 1-2, 1.6 mg/kg Days 3-4 (IV over 4 hours)	Explored efficacy endpoints for future trials, including CTSI score and safety.	<a href="#">[2]</a>
NCT04681066 (CARPO)	Phase 2b	Acute Pancreatitis with SIRS and Hypoxemia	Three different dose levels vs. placebo	Favorable safety profile and significant reduction in pro-inflammatory cytokines and disease severity reported.	<a href="#">[9]</a>
NCT03709342	Phase 2a	Acute Pancreatitis	Single dose of $\leq 2.08$ mg/kg IV over 4 hours	Demonstrated correlation between CM4620 plasma levels and inhibition of IL-2 production.	<a href="#">[10]</a>
NCT04195347 (CRSPA)	Phase I/II	Asparaginase-Induced	IV infusion over 4 hours	Evaluating safety and	<a href="#">[12]</a>

Acute Pancreatitis	for 4 days	efficacy in reducing the severity of pancreatitis.
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## Safety Profile

Across multiple clinical trials involving nearly 200 critically-ill patients, Auxora (CM4620-IE) has demonstrated a positive safety profile.<sup>[13]</sup> In the NCT03401190 study, safety and tolerability were assessed by monitoring the frequency, duration, and severity of treatment-emergent adverse events.<sup>[2]</sup> The CARPO Phase 2b study also reported a favorable safety profile.<sup>[9]</sup> Potential phototoxicity was identified in preclinical studies, and appropriate precautions are taken in clinical trials.<sup>[4]</sup> Known hypersensitivity to any components of CM4620-IE, including eggs, is a contraindication for treatment.<sup>[4]</sup>

## Experimental Protocols

### In Vivo Cerulein-Induced Pancreatitis Model (Mouse)

- Animal Model: Male C57Bl/6 mice (7 weeks old) are used.<sup>[6]</sup>
- Acclimation: Animals are acclimated for at least one week with ad libitum access to standard chow and water.<sup>[6]</sup>
- Grouping: Mice are randomly assigned to control and treatment groups.<sup>[6]</sup>
- Induction of Pancreatitis: Acute pancreatitis is induced by 7 hourly intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg. Control animals receive saline injections.<sup>[6]</sup>
- CM4620 Administration: CM4620 (e.g., 20 mg/kg) or vehicle is administered via IP injection 30 minutes before the first and fourth cerulein injections.<sup>[6]</sup>
- Sample Collection: One hour after the last cerulein injection, animals are euthanized, and blood and pancreas tissues are collected for analysis.<sup>[6]</sup>
- Analysis: Serum amylase and lipase levels are measured from blood samples. Pancreatic tissue is used for histological analysis and measurement of trypsin activity.<sup>[6]</sup>

## In Vitro Trypsin Activity Assay (Pancreatic Acini)

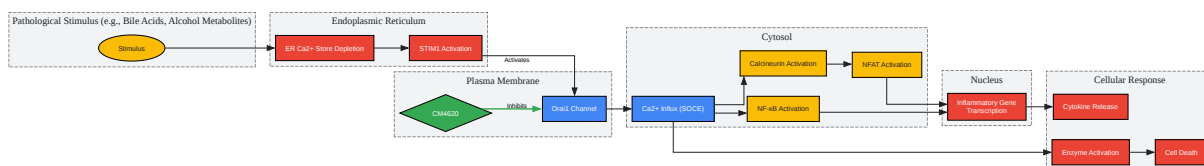
- **Homogenate Preparation:** Pancreatic tissue is homogenized in ice-cold MOPS buffer (250 mM sucrose, 5 mM MOPS, 1 mM MgSO<sub>4</sub>, pH 6.5).[7] The homogenate is then centrifuged at 5,000 x g for 5 minutes, and the supernatant is collected.[7]
- **Assay Buffer:** The assay is performed in a buffer containing 50 mM Tris, 150 mM NaCl, 1 mM CaCl<sub>2</sub>, and 0.1% bovine serum albumin, pH 8.0.[7]
- **Substrate:** A fluorogenic substrate such as Boc-Gln-Ala-Arg-MCA is used.[7]
- **Measurement:** A sample of the supernatant is added to the assay buffer containing the substrate. The fluorescence is measured kinetically at an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[14]
- **Quantification:** Trypsin activity is calculated based on the rate of substrate cleavage and normalized to the total protein concentration of the sample.[14]

## NFAT and NF-κB Luciferase Reporter Assay

- **Cell Culture and Transfection:** Pancreatic acinar cells (e.g., primary mouse acini or AR42J cells) are cultured and infected with adenoviral vectors containing luciferase reporter constructs for NFAT or NF-κB.[8]
- **Treatment:** Cells are pre-incubated with CM4620 or vehicle for a specified time before stimulation with an agonist such as cholecystokinin (CCK; e.g., 100 nM).[8]
- **Incubation:** The cells are incubated for a period sufficient to allow for transcriptional activation (e.g., 4.5 hours).[8]
- **Lysis and Luciferase Assay:** Cells are lysed, and luciferase activity in the cell lysates is measured using a luminometer.[8]
- **Normalization:** Luciferase activity is normalized to the total protein concentration in each sample and expressed as relative luciferase units (RLU).[8]

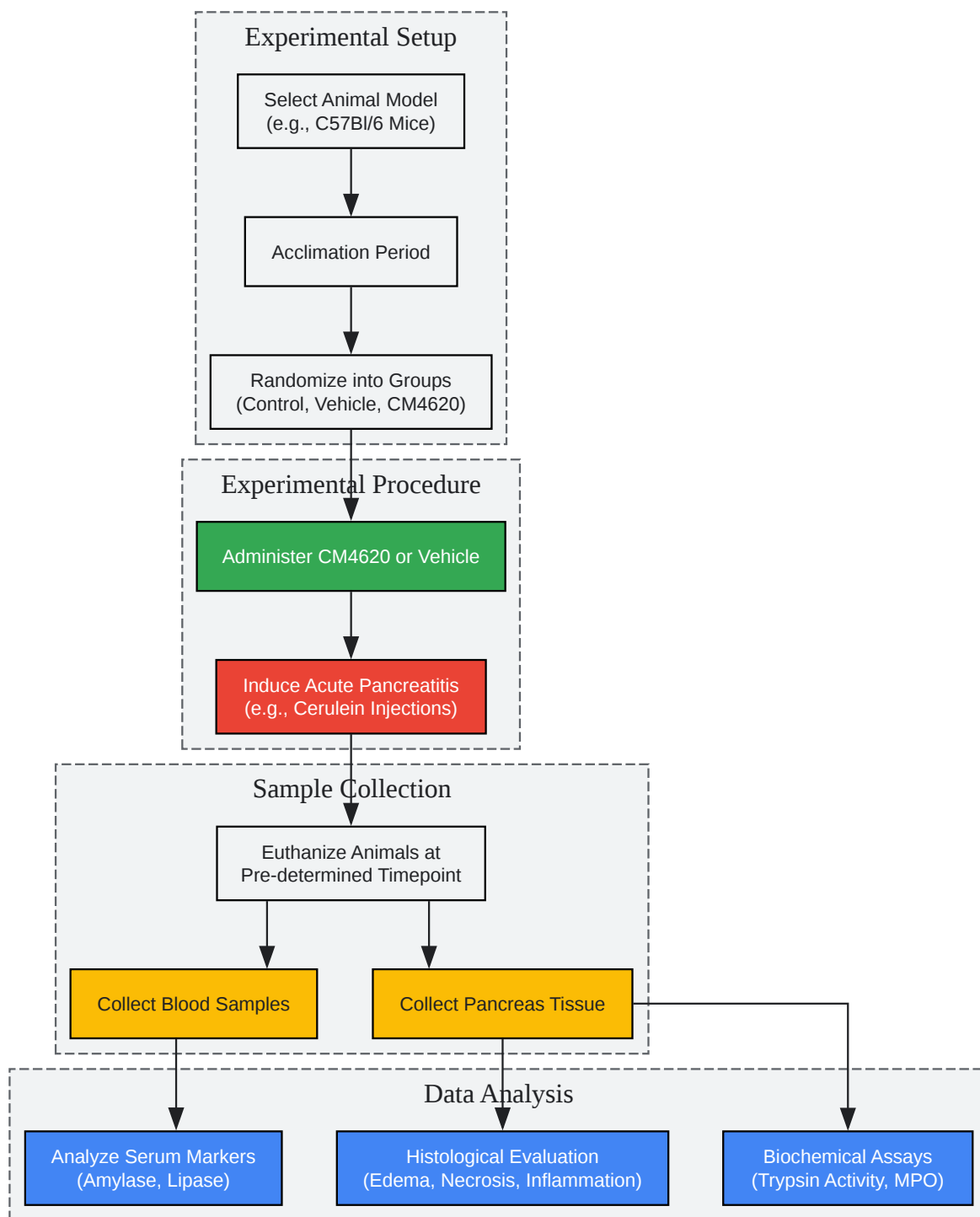
## Signaling Pathways and Experimental Workflows





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Caption: CM4620 Mechanism of Action: STIM1/Orai1 Signaling Pathway.



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Caption: Experimental Workflow: In Vivo Efficacy Study.

## Conclusion

CM4620 represents a targeted therapeutic approach for acute pancreatitis, addressing the fundamental role of calcium dysregulation in the disease's pathogenesis. Its mechanism of action, centered on the inhibition of CRAC channels, effectively mitigates key pathological events, including premature enzyme activation and inflammation. Preclinical studies have consistently demonstrated its efficacy in relevant animal models, providing a strong rationale for clinical investigation. The ongoing clinical development program for CM4620 (Auxora) continues to evaluate its potential to become the first disease-modifying therapy for acute pancreatitis, a condition with significant unmet medical need. The data gathered to date support its continued investigation and highlight its promise as a novel treatment for this and potentially other inflammatory diseases.

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